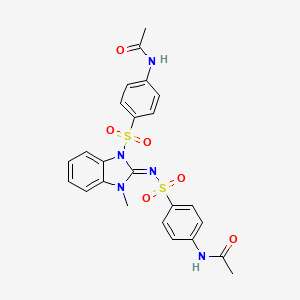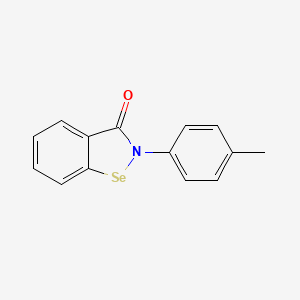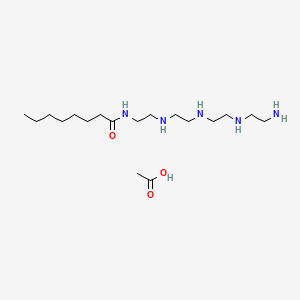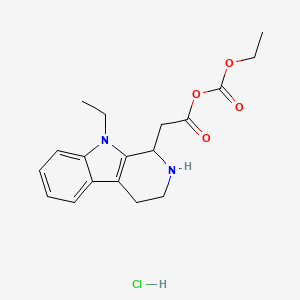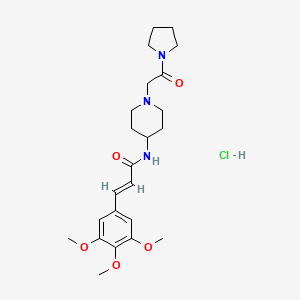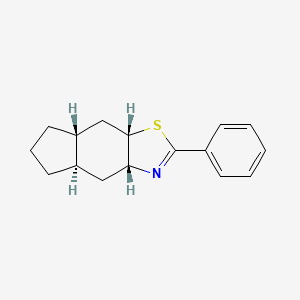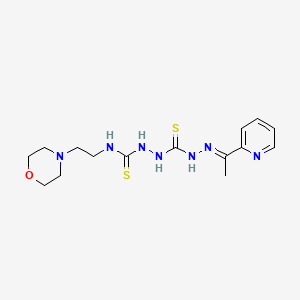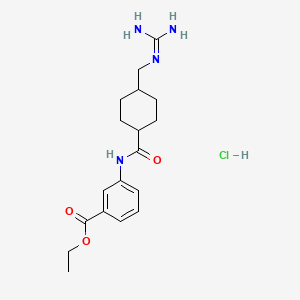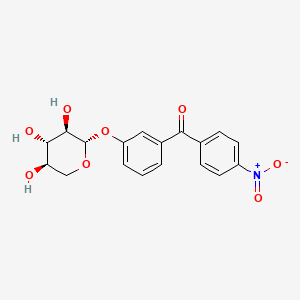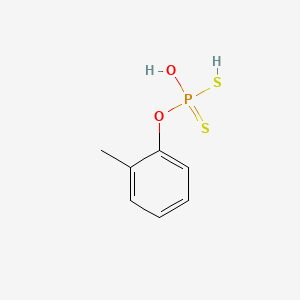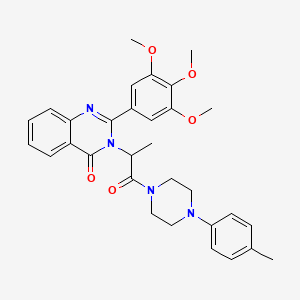
Piperazine, 1-(4-methylphenyl)-4-(1-oxo-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)propyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-(4-methylphenyl)-4-(1-oxo-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)propyl)- is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various electrophilic reagents. For this specific compound, the synthetic route may involve the following steps:
Formation of the quinazolinyl intermediate: This step involves the reaction of 3,4,5-trimethoxybenzaldehyde with an appropriate amine to form the quinazolinyl core.
Attachment of the propyl group: The quinazolinyl intermediate is then reacted with a propylating agent to introduce the propyl group.
Coupling with 4-methylphenyl piperazine: Finally, the propylated quinazolinyl intermediate is coupled with 4-methylphenyl piperazine under suitable reaction conditions, such as the presence of a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of such compounds typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
Types of Reactions
Piperazine derivatives can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce reduced piperazine derivatives.
Aplicaciones Científicas De Investigación
Piperazine derivatives have a wide range of applications in scientific research, including:
Chemistry: Used as intermediates in the synthesis of various organic compounds.
Biology: Studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: Investigated for their therapeutic potential in treating diseases such as cancer, neurological disorders, and infections.
Industry: Used in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of piperazine derivatives involves their interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in therapeutic effects. For example, some piperazine derivatives act as serotonin receptor agonists or antagonists, influencing neurotransmitter signaling in the brain.
Comparación Con Compuestos Similares
Similar Compounds
- Piperazine, 1-(4-methylphenyl)-4-(1-oxo-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)propyl)-
- Piperazine, 1-(4-methylphenyl)-4-(1-oxo-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)ethyl)-
- Piperazine, 1-(4-methylphenyl)-4-(1-oxo-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)methyl)-
Uniqueness
The uniqueness of the compound lies in its specific structural features, such as the presence of the 3,4,5-trimethoxyphenyl group and the quinazolinyl core. These structural elements contribute to its distinct pharmacological properties and potential therapeutic applications.
Propiedades
Número CAS |
83409-18-1 |
|---|---|
Fórmula molecular |
C31H34N4O5 |
Peso molecular |
542.6 g/mol |
Nombre IUPAC |
3-[1-[4-(4-methylphenyl)piperazin-1-yl]-1-oxopropan-2-yl]-2-(3,4,5-trimethoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C31H34N4O5/c1-20-10-12-23(13-11-20)33-14-16-34(17-15-33)30(36)21(2)35-29(32-25-9-7-6-8-24(25)31(35)37)22-18-26(38-3)28(40-5)27(19-22)39-4/h6-13,18-19,21H,14-17H2,1-5H3 |
Clave InChI |
CUOFPVZAEITTLG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(C)N3C(=NC4=CC=CC=C4C3=O)C5=CC(=C(C(=C5)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





